molecular formula C12H15N3 B2848250 1-cyclohexyl-1H-imidazo[4,5-b]pyridine CAS No. 1365094-43-4

1-cyclohexyl-1H-imidazo[4,5-b]pyridine

Cat. No. B2848250
CAS RN: 1365094-43-4
M. Wt: 201.273
InChI Key: VYYBQUGTAYYVJY-UHFFFAOYSA-N
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Description

“1-cyclohexyl-1H-imidazo[4,5-b]pyridine” is a compound with the molecular weight of 201.27 . It is a solid substance with a melting point between 161 - 164 degrees . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-b]pyridines from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15N3/c1-2-5-10(6-3-1)15-9-14-12-11(15)7-4-8-13-12/h4,7-10H,1-3,5-6H2 . This code provides a standard way to encode the compound’s molecular structure and is used in various databases.


Physical And Chemical Properties Analysis

“this compound” is a solid substance with a melting point between 161 - 164 degrees . It has a molecular weight of 201.27 .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been discovered as covalent anticancer agents . They have been used as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . Preliminary bio-evaluation screening delivered compound I-11 as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

Targeted Covalent Inhibitors (TCIs)

The success of targeted covalent inhibitors (TCIs) for treating cancers has spurred the search for novel scaffolds to install covalent warheads . Imidazo[1,2-a]pyridine has been utilized as the core backbone and explored its potential for the development of covalent inhibitors .

GABA A Receptor Positive Allosteric Modulators

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors were also found in this chemical group . They are used to treat certain stomach and esophagus problems (such as acid reflux, ulcers). They work by decreasing the amount of acid your stomach makes .

Aromatase Inhibitors

Aromatase inhibitors were also developed in this class . They are a class of drugs used in the treatment of breast cancer and ovarian cancer in postmenopausal women .

NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) were also found in this chemical group . NSAIDs are a drug class that groups together drugs that reduce pain, decrease fever, and, in higher doses, decrease inflammation .

Safety and Hazards

The safety information for “1-cyclohexyl-1H-imidazo[4,5-b]pyridine” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively .

properties

IUPAC Name

1-cyclohexylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-5-10(6-3-1)15-9-14-12-11(15)7-4-8-13-12/h4,7-10H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYBQUGTAYYVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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